2-(trifluoromethyl)-1,3-oxazole-5-carbaldehyde
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Overview
Description
2-(Trifluoromethyl)-1,3-oxazole-5-carbaldehyde is a chemical compound that features a trifluoromethyl group attached to an oxazole ring, with an aldehyde functional group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-1,3-oxazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of 2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid.
Reduction: Formation of 2-(trifluoromethyl)-1,3-oxazole-5-methanol.
Substitution: Formation of various substituted oxazole derivatives.
Scientific Research Applications
2-(Trifluoromethyl)-1,3-oxazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)-1,3-oxazole-5-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The aldehyde group can form covalent bonds with nucleophilic residues, potentially inhibiting enzyme activity or modulating protein function .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde
- 2-(Trifluoromethyl)-1,3-thiazole-5-carbaldehyde
- 2-(Trifluoromethyl)-1,3-oxazole-5-methanol
Uniqueness: 2-(Trifluoromethyl)-1,3-oxazole-5-carbaldehyde is unique due to the specific positioning of the trifluoromethyl and aldehyde groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The trifluoromethyl group significantly influences the compound’s electronic properties, making it a valuable scaffold in medicinal chemistry .
Properties
CAS No. |
1378579-95-3 |
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Molecular Formula |
C5H2F3NO2 |
Molecular Weight |
165.1 |
Purity |
95 |
Origin of Product |
United States |
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